molecular formula C18H17NO3S B5680333 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile

Cat. No. B5680333
M. Wt: 327.4 g/mol
InChI Key: VKYLRNHCWFDRFC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile, also known as E-2-(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile for lab experiments is its potential as an anticancer agent. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile. One potential direction is the investigation of the compound's mechanism of action in more detail. This could involve the use of proteomics and genomics techniques to identify the molecular targets of the compound. Another potential direction is the development of more water-soluble analogs of the compound, which could improve its efficacy as a cancer therapy. Additionally, the compound could be investigated for its potential as an anti-inflammatory and antifungal agent.

Synthesis Methods

The synthesis of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-ethoxyaniline to produce 3-ethoxy-N-(4-methylbenzenesulfonyl)aniline. The second step involves the reaction of the resulting compound with ethyl cyanoacetate in the presence of sodium ethoxide to produce ethyl 2-(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylate. The final step involves the reaction of the acrylate with sodium cyanide in the presence of a catalyst to produce 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile.

Scientific Research Applications

3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been investigated for its potential as an anti-inflammatory and antifungal agent.

properties

IUPAC Name

(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-22-16-6-4-5-15(11-16)12-18(13-19)23(20,21)17-9-7-14(2)8-10-17/h4-12H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYLRNHCWFDRFC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

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